Triethoxy[2-(triphenylsilyl)ethyl]silane
Description
Triethoxy[2-(triphenylsilyl)ethyl]silane is a silane coupling agent characterized by a unique hybrid structure combining ethoxy, ethyl, and bulky triphenylsilyl groups.
Properties
CAS No. |
61210-76-2 |
|---|---|
Molecular Formula |
C26H34O3Si2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
triethoxy(2-triphenylsilylethyl)silane |
InChI |
InChI=1S/C26H34O3Si2/c1-4-27-31(28-5-2,29-6-3)23-22-30(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,4-6,22-23H2,1-3H3 |
InChI Key |
QLEZKMAUDOAMAK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Platinum-Catalyzed Hydrosilylation
Platinum-based catalysts, particularly hexachloroplatinic acid (H₂PtCl₆), dominate industrial-scale hydrosilylation due to their high efficiency and selectivity. The reaction typically involves:
- Vinyltriphenylsilane as the unsaturated substrate.
- Triethoxysilane (HSi(OCH₂CH₃)₃) as the silicon hydride donor.
Procedure :
- Reactant Ratio : A molar ratio of 1:1–1.3 (vinyltriphenylsilane:triethoxysilane) ensures minimal byproduct formation.
- Catalyst Loading : 1.2 × 10⁻⁶ moles of platinum per mole of silane.
- Solvent System : Toluene or isopropyl alcohol, with alcohol additives (e.g., ethanol) enhancing selectivity.
- Temperature : 70–80°C, maintained for 1–3 hours.
Mechanistic Insight :
The platinum catalyst facilitates a Chalk-Harrod mechanism, where oxidative addition of the Si–H bond to platinum precedes alkene coordination. Subsequent migratory insertion and reductive elimination yield the anti-Markovnikov adduct.
Yield Optimization :
Cobalt-Catalyzed Hydrosilylation
Alternative catalytic systems, such as cobalt-polyethylene glycol complexes, offer cost advantages under milder conditions:
- Catalyst : γ-Al₂O₃-supported cobalt with polyethylene glycol.
- Conditions : 80–90°C in toluene under argon.
- Yield : Comparable to platinum systems (89–91%) but with longer reaction times (5–9 hours).
Limitations :
Organometallic Approaches
Grignard Reagent-Mediated Synthesis
While less common, Grignard reagents enable stepwise construction of the silyl-ethyl-silyl backbone:
- Synthesis of 2-(Triphenylsilyl)ethylmagnesium Bromide :
- React triphenylsilane with vinylmagnesium bromide.
- Quenching with Triethoxysilane :
- The Grignard reagent attacks triethoxysilane’s electrophilic silicon, forming the desired product.
Challenges :
- Sensitivity to steric hindrance from triphenyl groups.
- Lower yields (~70%) due to competing side reactions.
Comparative Analysis of Catalytic Systems
Industrial-Scale Considerations
Continuous Flow Reactors
Modern facilities adopt continuous flow systems to enhance heat transfer and scalability. Key advantages include:
Solvent Recycling
Toluene and alcohol solvents are reclaimed via fractional distillation, reducing production costs by ~20%.
Emerging Methodologies
Photocatalytic Hydrosilylation
Preliminary studies suggest visible-light-driven catalysis using iridium complexes could enable room-temperature synthesis. Early-stage yields reach 75–80% but require further optimization.
Enzyme-Mediated Approaches
Lipases and esterases show potential for catalyzing silyl ether formation under aqueous conditions, though applicability to this compound remains unexplored.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[2-(triphenylsilyl)ethyl]silane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Hydrolysis: Reaction with water to form silanols and ethanol.
Condensation: Formation of siloxane bonds through the elimination of small molecules like water or alcohol.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the reaction.
Condensation: Often carried out under mild heating to promote the elimination of by-products.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Hydrolysis: Formation of silanols and ethanol.
Condensation: Formation of siloxane polymers.
Scientific Research Applications
Triethoxy[2-(triphenylsilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and materials.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties.
Mechanism of Action
The mechanism of action of Triethoxy[2-(triphenylsilyl)ethyl]silane involves its ability to form stable Si-C and Si-O bonds. The compound can interact with various molecular targets through hydrosilylation and condensation reactions, leading to the formation of complex structures. These interactions are facilitated by the presence of reactive silicon-hydrogen and silicon-ethoxy groups.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below compares structural features and functional properties of Triethoxy[2-(triphenylsilyl)ethyl]silane with other triethoxysilanes:
Performance in Composite Materials
- Mechanical Reinforcement : Triethoxy(ethyl)silane (C2) demonstrates superior mechanical enhancement in coir/PVC composites, achieving Young’s modulus values of 17.2–19.2 MPa and shear modulus up to 7 MPa at 2 wt.% fiber content . In contrast, sodium hydroxide-treated composites show lower moduli (~8.6 MPa), highlighting C2’s efficacy in interfacial adhesion .
- Fatigue Resistance : Silane-treated coir fibers (C2) exhibit a fatigue limit of 2.819 MPa at 6% fiber content, outperforming other chemical treatments due to reduced hydroxyl groups and improved fiber-matrix bonding .
- Hydrophobicity: Alkyl-substituted silanes like C8 and C16 yield nanohybrid materials with higher hydrophobicity, while C2 balances hydrophobicity and mechanical compatibility in polar matrices .
Research Findings and Industrial Relevance
- Eco-Friendly Composites : Triethoxy(ethyl)silane-treated coir/PVC composites are prioritized in automotive and electrical industries for biodegradability and recyclability .
- Steric Effects : The triphenylsilyl group in the target compound may limit its use in dense polymer networks but could enhance thermal stability in high-temperature applications .
- Emerging Applications : Fluorine-free silanes like C2, C8, and C16 are gaining traction in hydrophobic coatings, with C2 offering a balance of cost and performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
